Photosensitizer-2

Description

Historical Trajectory of Photosensitization Studies and Their Evolution

The study of photosensitization dates back centuries, with ancient civilizations utilizing sunlight for therapeutic purposes. Modern scientific inquiry into photosensitization began to take shape around the turn of the 20th century. Early work by Oscar Raab and Hermann von Tappeiner in the early 1900s elucidated the fundamental principles, demonstrating that certain dyes, in the presence of light and oxygen, could induce cell death photobiology.infofrontiersin.orgnih.gov. The term "photodynamic action" was coined to describe this phenomenon nih.gov.

Significant advancements occurred in the mid-20th century with the investigation of porphyrins. In 1960, R. Lipson and S. Schwartz initiated research at the Mayo Clinic on hematoporphyrin (B191378) derivatives (HpD), recognizing their potential for cancer diagnosis and therapy nih.govnih.gov. A pivotal moment arrived in the 1970s when T. Dougherty's group demonstrated that HpD, when activated by red light, could effectively eradicate tumors in mice nih.govnih.gov. This work laid the groundwork for the development of photodynamic therapy (PDT) as a recognized medical modality. The first photosensitizer to receive FDA approval was Photofrin (porfimer sodium), a hematoporphyrin derivative, in 1995, marking a major milestone in clinical applications nih.govoup.commdpi.com. Since then, research has progressed through generations of photosensitizers, aiming for improved efficacy, selectivity, and light absorption properties nih.govmdpi.comnih.govresearchgate.net.

Fundamental Principles of Photosensitization Chemistry

At its core, photosensitization involves a molecule absorbing light energy, typically in the UV-Vis spectrum, and transitioning to an excited electronic state wikipedia.orgossila.com. This excited state can then transfer energy or an electron to a substrate molecule, initiating a photochemical reaction. The process generally begins with the absorption of a photon, promoting the photosensitizer (PS) to an excited singlet state (1PS). From here, it can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (3PS) wikipedia.orgossila.comphotobiology.inforsc.org.

The excited triplet state of the photosensitizer is crucial for mediating subsequent reactions. Two primary mechanisms are recognized:

Type I Photosensitization: The excited photosensitizer directly interacts with a substrate molecule (e.g., solvent, oxygen, or target molecule) through electron or hydrogen atom transfer. This process generates reactive intermediates such as free radicals or radical ions wikipedia.orgphotobiology.inforsc.orgnih.govmdpi.com.

Type II Photosensitization: The excited photosensitizer transfers its energy to ground-state molecular oxygen (3O2). This energy transfer excites oxygen to its highly reactive singlet state (1O2), which then proceeds to oxidize the target molecule wikipedia.orgossila.comphotobiology.inforsc.orgmdpi.comrsc.org. Singlet oxygen is a potent reactive oxygen species (ROS) that plays a critical role in many photosensitized processes, including photodynamic therapy.

Photosensitizers are characterized by several key photophysical properties, including their absorption spectra, excited-state lifetimes, quantum yields of triplet formation, and their ability to generate reactive oxygen species ossila.commdpi.comacs.orgphotobiology.info. Efficient photosensitizers typically possess large, delocalized π-systems that facilitate light absorption and promote intersystem crossing.

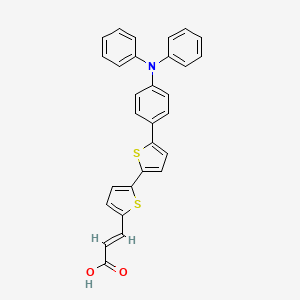

Current Research Landscape and Academic Significance of Photosensitizer-2

The ongoing development of novel photosensitizers is driven by the need for improved therapeutic agents, efficient catalysts, and advanced materials. Within this landscape, "this compound" has emerged as a compound of interest. It is described as an organic D-π-A (Donor-π-Acceptor) sensitizer (B1316253), a class known for its tunable electronic and photophysical properties sioc-journal.cnmedchemexpress.com. Specifically, this compound incorporates an acrylic acid moiety, which contributes to its potent phototoxicity medchemexpress.com.

Initial research indicates that this compound exhibits significant antitumor activity against HeLa cells, a common human cervical cancer cell line used in research. The compound demonstrates a substantial difference in its cytotoxic effect when exposed to light compared to when it is not.

Table 1: Antitumor Activity of this compound Against HeLa Cells

| Condition | IC50 Value (μM) |

| Dark | 20.9 ± 4.5 |

| Irradiation | 0.046 ± 0.012 |

Data derived from MedchemExpress product information medchemexpress.com. IC50 represents the concentration of the substance that inhibits half of the maximum response, indicating potency.

The marked increase in potency under irradiation highlights the photosensitizing nature of this compound, suggesting its potential utility in photodynamic therapy or related light-activated applications. While detailed studies on its specific photophysical properties, mechanisms of action (Type I vs. Type II), and broader applications are still being explored, its classification as a D-π-A sensitizer with a phototoxic acrylic acid component positions it as a subject of interest for further investigation in the development of new therapeutic agents. The academic significance lies in its potential contribution to the growing library of photosensitizers designed for targeted therapies and advanced photochemical processes.

Compound Name Table:

this compound

Structure

3D Structure

Properties

Molecular Formula |

C29H21NO2S2 |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

(E)-3-[5-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]thiophen-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C29H21NO2S2/c31-29(32)20-16-25-15-17-27(33-25)28-19-18-26(34-28)21-11-13-24(14-12-21)30(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-20H,(H,31,32)/b20-16+ |

InChI Key |

ICLZNGAELWYHKL-CAPFRKAQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)/C=C/C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C=CC(=O)O |

Origin of Product |

United States |

Photophysical Foundations and Excited State Dynamics of Photosensitizer 2

Electronic Absorption and Excited Singlet State Formation

The initial and most critical step in photosensitization is the absorption of light, which elevates the molecule from its stable ground state to a highly energetic, short-lived excited singlet state. wikipedia.orgphotobiology.info This process is dictated by the unique electronic structure of Photosensitizer-2.

Quantum Mechanical Description of Light Absorption by this compound

From a quantum mechanical perspective, the absorption of a photon by this compound induces a transition of an electron from a lower energy orbital to a higher one. arxiv.org Photosensitizers are characterized by extensive delocalized π-systems, which result in closely spaced Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO). wikipedia.org This small energy gap allows for the absorption of photons in the visible or near-infrared regions of the electromagnetic spectrum. wikipedia.orgresearchgate.net

The process can be summarized as the excitation of an electron from the ground state (S₀) to an excited singlet state (S₁). nih.govresearchgate.net In the S₀ state, electrons are spin-paired in their respective orbitals according to the Pauli exclusion principle. Upon absorbing a photon of appropriate energy, one electron is promoted to a higher energy orbital without changing its spin orientation, resulting in the formation of the excited singlet state (S₁). wikipedia.org This transition to the S₁ state is a spin-allowed process, making it highly efficient. nsf.gov

Singlet State Energy Landscape and Vibrational Relaxation

Immediately following photon absorption, this compound exists in a vibrationally "hot" level of the excited singlet state (S₁). This excess vibrational energy is rapidly dissipated to the surrounding solvent molecules as heat in a process known as vibrational relaxation. This relaxation is an extremely fast event, typically occurring on the picosecond timescale, bringing the molecule to the lowest vibrational energy level of the S₁ state.

The S₁ state itself is inherently unstable and short-lived, with lifetimes typically in the nanosecond range. ossila.comresearchgate.net From this relaxed S₁ state, the molecule has several pathways for de-excitation. It can return to the ground state (S₀) by emitting a photon (fluorescence) or through non-radiative internal conversion. photobiology.info However, for an effective photosensitizer, the most crucial pathway is the transition to a triplet state via intersystem crossing. ossila.comazom.com

Table 1: Key Photophysical Properties of this compound

| Property | Value | Description |

|---|---|---|

| Absorption Maximum (λ_max) | ~650-750 nm | Wavelength of maximum light absorption, typically in the red or near-infrared region for deeper tissue penetration. spiedigitallibrary.org |

| Molar Absorptivity (ε) | > 30,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. researchgate.net |

| Fluorescence Quantum Yield (Φ_F) | Low (< 0.1) | The fraction of excited molecules that return to the ground state via fluorescence. A low value indicates efficient progression to other pathways like intersystem crossing. nih.gov |

| Singlet State Lifetime (τ_S) | 1-10 ns | The average time the molecule spends in the excited singlet state before de-excitation. researchgate.net |

| Triplet Quantum Yield (Φ_T) | High (> 0.5) | The fraction of excited singlet states that convert to the triplet state. This is a key indicator of photosensitizer efficiency. mdpi.com |

| Triplet State Lifetime (τ_T) | > 50 µs | The average time the molecule spends in the excited triplet state. A long lifetime increases the probability of reacting with other molecules. mdpi.comnih.gov |

Intersystem Crossing and Triplet State Generation

The conversion from the excited singlet state (S₁) to the excited triplet state (T₁) is the defining characteristic of an efficient photosensitizer. This process, known as intersystem crossing (ISC), is quantum mechanically "forbidden" but is essential for producing the long-lived reactive state necessary for photosensitization. aip.orgnih.gov

Mechanisms and Efficiency of Singlet-Triplet Interconversion

Intersystem crossing involves a change in the spin multiplicity of the excited electron, from a singlet state (total spin = 0) to a triplet state (total spin = 1). wikipedia.org The efficiency of this process, known as the triplet quantum yield (Φ_T), is a critical parameter for a photosensitizer. mdpi.com Several mechanisms can enhance the rate of ISC:

Spin-Orbit Coupling: This is the primary mechanism driving ISC. It is an interaction between the electron's spin magnetic moment and its orbital magnetic moment. This coupling is significantly stronger in molecules containing heavy atoms (like iodine or bromine), a phenomenon known as the "heavy-atom effect". nih.gov

Spin-Orbit Charge Transfer (SOCT-ISC): In heavy-atom-free organic photosensitizers, like many modern BODIPY or porphyrin derivatives, high ISC efficiency can be achieved through molecular design. mdpi.comgoogle.com By creating molecules with electron donor and acceptor components arranged in an orthogonal geometry, a charge-transfer state can be formed that facilitates spin conversion. acs.org This mechanism allows for high triplet yields without the need for toxic heavy atoms. mdpi.com

El-Sayed's Rule: This rule states that the rate of ISC is relatively large if the radiationless transition involves a change of orbital type. For example, a transition from a singlet π-π* state to a triplet n-π* state is faster than a transition from a singlet π-π* to a triplet π-π* state.

The efficiency of ISC is paramount; an ideal photosensitizer will have a high triplet quantum yield, meaning a large fraction of the molecules that absorb light will successfully form a triplet state. researchgate.net For some advanced photosensitizers, this yield can approach unity (100%). nsf.govaip.org

Characterization of Triplet State Lifetimes of this compound

A key advantage of the triplet state (T₁) is its significantly longer lifetime compared to the singlet state (S₁). wikipedia.orgphotobiology.info While the S₁ state decays in nanoseconds, the T₁ state can persist for microseconds to milliseconds. nih.govfrontiersin.org This extended lifetime is crucial as it provides a much greater opportunity for the excited photosensitizer to interact with and transfer its energy to other molecules, such as molecular oxygen. photobiology.infonih.gov

The lifetime of the triplet state is typically measured using techniques like nanosecond transient absorption (ns-TA) spectroscopy. mdpi.com This method involves exciting the sample with a short laser pulse and then probing the changes in absorption with a second light source. The decay of the transient absorption signal corresponding to the triplet state allows for the direct measurement of its lifetime. azom.comfrontiersin.org

Influence of Molecular Structure on Triplet Quantum Yield

The molecular architecture of this compound is intentionally designed to maximize the triplet quantum yield (Φ_T). Several structural factors are known to influence the efficiency of intersystem crossing:

Heavy Atoms: As previously mentioned, the incorporation of heavy atoms (e.g., iodine, bromine, ruthenium) into the molecular structure dramatically increases the rate of ISC due to enhanced spin-orbit coupling. nih.govacs.org

Molecular Rigidity and Conformation: A rigid molecular structure can suppress non-radiative decay pathways that compete with intersystem crossing, thereby increasing the triplet yield. Furthermore, in heavy-atom-free photosensitizers, enforcing a twisted or orthogonal conformation between different parts of the π-system can promote SOCT-ISC, leading to highly efficient triplet state formation. nih.govmdpi.com

Energy Gap between S₁ and T₁: A small energy difference (ΔE_ST) between the lowest excited singlet and triplet states generally favors more efficient intersystem crossing. nih.gov

By optimizing these structural features, it is possible to develop photosensitizers with triplet quantum yields exceeding 90%. mdpi.com

Table 2: Comparison of Triplet Quantum Yields (Φ_T) and Lifetimes (τ_T) for Different Photosensitizer Classes

| Photosensitizer Class | Example Compound | Typical Φ_T | Typical τ_T (in deaerated solution) |

|---|---|---|---|

| Porphyrins | Photofrin II | ~0.8 | 9 µs nih.gov |

| Chlorins | Chlorin (B1196114) e6 | High | ~100-200 µs |

| Bacteriochlorins | Synthetic derivatives | High | ~100-300 µs |

| Thiopurines | 2,6-Dithiopurine | ~1.0 nsf.gov | > 10 µs |

| BODIPY Dyes (Iodinated) | 2,6-diiodo-BODIPY | ~0.9 | 57 µs mdpi.com |

| BODIPY Dyes (Twisted) | Helical-BODIPY | ~0.6 | 198 µs nih.gov |

| Ruthenium Complexes | Ru(II)-polypyridyl | High | 1-10 µs |

| This compound (Representative) | Heavy-atom-free dyad | 0.94 mdpi.com | 492 µs mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,6-Dithiopurine |

| Bacteriochlorin |

| BODIPY |

| Chlorin e6 |

| Photofrin II |

| Porphyrin |

| Rose Bengal |

Radiative and Non-Radiative Deactivation Pathways

Fluorescence Emission and Internal Conversion Processes

Specific data on the fluorescence quantum yield, emission spectrum, and excited-state lifetime of this compound are not available in the reviewed literature. Similarly, quantitative details regarding the efficiency of internal conversion processes for this specific compound could not be found.

Phosphorescence Characteristics of this compound

No experimental data detailing the phosphorescence quantum yield, emission spectrum, or triplet state lifetime for this compound were found in the public domain.

Photochemical Reaction Mechanisms of Photosensitizer 2

Type I Photosensitization: Electron Transfer Pathways

The Type I mechanism is characterized by electron or hydrogen atom transfer reactions between the excited triplet photosensitizer (³PS*) and a substrate molecule, which can include biomolecules or molecular oxygen itself. researchgate.netresearchgate.net This process leads to the formation of highly reactive free radicals and radical ions. researchgate.net

In the Type I pathway, the excited triplet Photosensitizer-2 (³PS*) can directly interact with a substrate molecule (Sub). researchgate.net Depending on the redox potentials of both the photosensitizer and the substrate, this interaction results in an electron transfer. researchgate.net This can occur in one of two ways: the photosensitizer can donate an electron to the substrate, or it can accept an electron from the substrate. researchgate.net

Photo-oxidation: ³PS* + Sub → [PS•⁻] + [Sub•⁺] (this compound is reduced, Substrate is oxidized)

Photo-reduction: ³PS* + Sub → [PS•⁺] + [Sub•⁻] (this compound is oxidized, Substrate is reduced)

These initial electron transfer events create radical ions of both the photosensitizer and the substrate, initiating a cascade of further reactions. nih.gov

The radical ions generated in the initial electron transfer are highly unstable and reactive. The substrate radical cation ([Sub•⁺]) or radical anion ([Sub•⁻]) can undergo various subsequent reactions, such as deprotonation, hydration, or reaction with molecular oxygen, leading to the formation of oxidized products. nih.gov

The photosensitizer radical anion ([PS•⁻]) is also a key intermediate. researchgate.net Its primary fate in an aerobic environment is the transfer of its excess electron to ground-state molecular oxygen (O₂), a process that regenerates the ground-state photosensitizer (PS) and produces the superoxide (B77818) anion radical. nih.govresearchgate.net

The generation of the superoxide anion radical (O₂•⁻) is a hallmark of the Type I mechanism. researchgate.net It is primarily formed when the photosensitizer radical anion transfers an electron to molecular oxygen. nih.govnih.gov

Reaction: [PS•⁻] + O₂ → PS + O₂•⁻

Once formed, the superoxide anion can lead to the formation of other reactive oxygen species (ROS). For instance, it can undergo dismutation to form hydrogen peroxide (H₂O₂), which can then be reduced to form the highly reactive hydroxyl radical (•OH). nih.govnih.gov These radicals can cause significant oxidative damage to cellular components. researchgate.net

Type II Photosensitization: Singlet Oxygen (¹O₂) Generation

The Type II mechanism is often the predominant pathway for many photosensitizers used in various applications. nih.govmdpi.com This process involves the direct transfer of energy, rather than an electron, from the excited triplet photosensitizer to molecular oxygen. ossila.com

In the Type II pathway, the excited triplet this compound (³PS*) transfers its excess energy directly to ground-state molecular oxygen, which is unique in that it naturally exists in a triplet state (³O₂). ossila.com This energy transfer process, known as triplet-triplet annihilation, excites the oxygen molecule to its highly reactive singlet state (¹O₂) while the photosensitizer returns to its ground state (S₀). researchgate.net

Reaction: ³PS* + ³O₂ → PS + ¹O₂

Singlet oxygen is a potent, non-radical oxidizing agent that can react with a wide range of biological molecules, including lipids, proteins, and nucleic acids, leading to oxidative damage. nih.govmdpi.com

The efficiency of singlet oxygen generation is a critical parameter for evaluating a photosensitizer and is quantified by the singlet oxygen quantum yield (ΦΔ). mdpi.comnih.gov This value represents the fraction of photosensitizer molecules that, after absorbing a photon, produce a molecule of singlet oxygen. nih.gov It is defined as the number of singlet oxygen molecules generated divided by the number of photons absorbed by the photosensitizer. nih.gov

The quantum yield is an intrinsic property of the photosensitizer molecule but can be influenced by environmental factors such as solvent polarity and molecular aggregation. mdpi.com For many common photosensitizers, the quantum yield for singlet oxygen is quite high, making the Type II pathway the dominant mechanism of action. mdpi.com

Table 1: Representative Singlet Oxygen Quantum Yields (ΦΔ) for Various Photosensitizers

This table provides examples of singlet oxygen quantum yields for several well-known photosensitizers in different solvents. These values illustrate the varying efficiency with which different molecules can generate singlet oxygen via the Type II mechanism.

| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

| Rose Bengal | Methanol | 0.80 |

| Methylene (B1212753) Blue | Methanol | 0.52 |

| Tetraphenylporphyrin (TPP) | Benzene | 0.62 |

| Zinc Phthalocyanine (B1677752) (ZnPc) | Dimethylformamide (DMF) | 0.55 researchgate.net |

| Eosin Y | Phosphate-Buffered Saline (PBS) | ~0.57 |

| Riboflavin | Water | 0.51 |

Note: Data compiled from various scientific sources for illustrative purposes. Quantum yields can vary based on experimental conditions.

Physical and Chemical Quenching of Singlet Oxygen

Physical Quenching: In this pathway, the quencher molecule deactivates singlet oxygen by absorbing its excess energy, returning it to the ground triplet state (³O₂) without undergoing any chemical change itself. The quencher remains unaltered and can participate in multiple quenching cycles. A prominent example of a physical quencher is β-carotene, which can dissipate the energy from hundreds of singlet oxygen molecules. nih.gov This process is highly efficient, with rate constants approaching the diffusion-controlled limit.

Chemical Quenching: This process involves a direct chemical reaction between singlet oxygen and a quenching molecule, resulting in the formation of a new chemical product and the consumption of both species. nih.gov Consequently, the quencher is depleted over time. Molecules such as certain amines, phenols, and ascorbate (B8700270) are known chemical quenchers of singlet oxygen. nih.gov For instance, sodium azide (B81097) (NaN₃) is a commonly used chemical quencher in experimental settings to verify the involvement of singlet oxygen in a photochemical reaction. nih.gov

The efficiency of these quenching processes is quantified by the quenching rate constant (k_q), which varies significantly depending on the quencher and the solvent environment.

Table 1: Quenching Rate Constants for Singlet Oxygen with Various Quenchers

| Photosensitizer | Quencher | Solvent | k_q (M⁻¹s⁻¹) | Type of Quenching | Reference |

|---|---|---|---|---|---|

| Chlorophyll | β-Carotene | Benzene | 1.3 x 10¹⁰ | Physical | nih.gov |

| Chlorophyll | β-Carotene | Methanol | 9.3 x 10⁹ | Physical | nih.gov |

This table presents representative data for common quenchers to illustrate the principles of singlet oxygen quenching that apply to photosensitizers like this compound.

Interplay and Competition Between Type I and Type II Mechanisms

Upon light absorption, this compound is elevated to an excited singlet state, followed by intersystem crossing to a longer-lived excited triplet state. wikipedia.org From this triplet state, two competing reaction pathways, Type I and Type II, can proceed. researchgate.net

Type I Mechanism: Involves electron or hydrogen atom transfer directly between the excited triplet state of this compound and a substrate molecule (not oxygen). fiveable.meossila.com This creates free radicals and radical ions, which can subsequently react with molecular oxygen to produce various reactive oxygen species (ROS), such as superoxide anion (O₂•⁻) and hydroxyl radicals (HO•). nih.govnih.gov

Type II Mechanism: Involves the transfer of energy from the excited triplet state of this compound directly to ground-state molecular oxygen (³O₂). ossila.com This process generates highly reactive singlet oxygen (¹O₂), returning the photosensitizer to its ground state. wikipedia.orgresearchgate.net

These two pathways are not mutually exclusive and can occur simultaneously. fiveable.me The balance between them is a dynamic equilibrium, heavily influenced by the local microenvironment and the concentrations of reactants. fiveable.me

Environmental and Substrate Concentration Effects on Mechanistic Dominance

The predominance of either the Type I or Type II pathway for this compound is not intrinsic but is dictated by several external factors.

Oxygen Concentration: The availability of molecular oxygen is a primary determinant. In well-oxygenated environments, the Type II mechanism is generally dominant due to the high probability of collision between the triplet state photosensitizer and an oxygen molecule. nih.gov Conversely, in hypoxic (low-oxygen) conditions, the lifetime of the triplet state is prolonged, increasing the likelihood of it reacting directly with other available substrates, thus favoring the Type I mechanism. fiveable.me

Substrate and Photosensitizer Concentration: A high concentration of a readily oxidizable substrate can enhance the rate of the Type I pathway by providing an alternative reaction partner for the excited photosensitizer. ossila.comresearchgate.net Similarly, at high local concentrations, this compound may undergo self-quenching, a process that can lead to the formation of radical ions and favor an oxygen-independent, Type I-like mechanism. nih.gov

Table 2: Lifetime of Singlet Oxygen in Various Solvents

| Solvent | Lifetime (µs) |

|---|---|

| Water (H₂O) | 3.1 |

| Deuterium Oxide (D₂O) | 67 |

| Methanol | 11 |

| Benzene | 30 |

Source: Adapted from scientific literature to illustrate environmental effects on the key Type II product. nih.gov

Factors Governing Reactive Oxygen Species (ROS) Distribution

The type, amount, and spatial distribution of ROS generated by this compound are governed by a combination of intrinsic and extrinsic factors.

Mechanistic Dominance: The prevailing photochemical mechanism (Type I vs. Type II) is the most direct factor determining the ROS profile. Type I reactions primarily yield superoxide and hydroxyl radicals, while the Type II reaction exclusively produces singlet oxygen. nih.govnih.gov

Intrinsic Properties of this compound: The inherent photophysical properties of this compound, such as its triplet state energy level and redox potentials, are fundamental. A high triplet energy is necessary for efficient energy transfer to oxygen (Type II), while its oxidation and reduction potentials determine its ability to engage in electron transfer with substrates (Type I).

Subcellular Localization: In biological applications, the distribution of ROS is critically dependent on where this compound accumulates within the cell. fiveable.me If it localizes in the mitochondria, ROS will be generated in that organelle, leading to mitochondrial damage. Localization in the plasma membrane or lysosomes will similarly result in targeted, localized oxidative stress. fiveable.me

Availability of Local Substrates: The presence of biomolecules such as lipids, proteins, and nucleic acids in the immediate vicinity of this compound influences the fate of the generated ROS. fiveable.me These molecules act as targets and sinks for ROS, confining the oxidative damage to the region of photosensitizer localization.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Singlet Oxygen |

| β-Carotene |

| Sodium Azide |

| Superoxide Anion |

| Hydroxyl Radical |

| Deuterium Oxide |

| Methanol |

| Benzene |

| Acetone |

| Ascorbate |

Advanced Spectroscopic and Analytical Characterization Methodologies for Photosensitizer 2

Electronic and Vibrational Spectroscopy

Electronic and vibrational spectroscopy are fundamental tools for probing the molecular structure and electronic transitions of photosensitizers.

UV-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within a molecule, which are responsible for its light absorption properties. When Photosensitizer-2 absorbs UV or visible light, electrons are promoted from lower energy molecular orbitals to higher energy ones. The wavelengths at which maximum absorption occurs (λmax) and the intensity of absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure, including the presence of chromophores and conjugated systems. For photosensitizers, these absorptions are often associated with π-π* transitions or metal-to-ligand charge transfer (MLCT) bands, which are critical for their light-harvesting capabilities. shu.ac.uklibretexts.org

Research Findings on UV-Vis Absorption of Photosensitizers: Studies on various photosensitizers have revealed characteristic absorption profiles:

Osmium(II) polypyridyl complexes often exhibit sharp transitions between 250-300 nm (assigned to ¹LC excitations) and broader bands between 320-500 nm (assigned to ³MLCT states). researchgate.net

Copper(I) complexes show absorption around 250-280 nm (LC π–π* transitions) and MLCT bands between 320-500 nm, with shifts observed based on ligand substituents. osti.gov

Methylene (B1212753) Blue (MB) displays a characteristic absorption band at 664 nm, attributed to n–π* electronic transitions, while Acridine Orange (AO) absorbs around 490 nm. mdpi.com

Bodipy derivatives typically show strong absorption in the visible region, indicative of π-π* transitions. mdpi.comfrontiersin.org

Photosensitizers like TPPS2a and TPCS2a possess high molar absorption coefficients due to their extensive conjugated ring systems and π-π* transitions. ingentaconnect.comresearchgate.net

Table 4.1.1: Representative UV-Visible Absorption Maxima of Photosensitizers

| Compound Name / Type | Absorption Maxima (nm) | Assignment / Notes | Citation |

| Os(II) complex researchgate.net | 250-300 | ¹LC excitations | researchgate.net |

| Os(II) complex researchgate.net | 355 | ¹LC dppp² transition | researchgate.net |

| Os(II) complexes | 320-500 | ³MLCT states | researchgate.net |

| Cu(I) complexes | 250-280 | LC π–π* transitions | osti.gov |

| Cu(I) complexes | 320-500 | MLCT states (red-shifted with EWG substituents) | osti.gov |

| Methylene Blue (MB) | 664 | n–π* electronic transitions | mdpi.com |

| Acridine Orange (AO) | ~490 | - | mdpi.com |

| TPPS2a / TPCS2a | - | High molar absorption coefficients (π-π) | ingentaconnect.comresearchgate.net |

| Bodipy derivatives | Visible region | Indicative of π-π transitions | mdpi.comfrontiersin.org |

Fluorescence spectroscopy is crucial for assessing the emission characteristics of this compound, including its emission maximum (λem) and fluorescence quantum yield (Φf). The emission maximum provides information about the energy of the excited state, while the fluorescence quantum yield quantifies the efficiency of radiative decay. A high Φf indicates that a significant fraction of excited molecules return to the ground state by emitting light. Conversely, a low Φf can suggest efficient non-radiative decay pathways, such as intersystem crossing (ISC) to the triplet state, which is often a desirable property for photosensitizers. nih.gov

Research Findings on Fluorescence of Photosensitizers:

Certain Os(II) complexes exhibit emission in the deep-red/NIR region (λem = 761 nm and 740 nm) from their ³MLCT states, with low luminescence quantum yields (Φem = 0.29% and 0.24%). researchgate.net

The DPP, BDPI, and DPPBDPI compounds showed emission maxima at 528 nm, 564 nm, and 568 nm, respectively. Their absolute photoluminescence quantum yields (ΦPL) were reported as: DPP (88.4%), BDP (24.7%), BDPI (1.2%), and DPPBDPI (5.0%). rsc.org

Triazatetrabenzcorrole (TBC) photosensitizers demonstrated fluorescence quantum yields ranging from 0.3 to 0.6 (TBC-tert), 0.21 to 0.25 (TBC-PTZ), and 0.31 to 0.41 (TBC-CBZ), with fluorescence lifetimes typically in the nanosecond (ns) regime. researchgate.net

Table 4.1.2: Representative Fluorescence Emission Maxima and Quantum Yields of Photosensitizers

| Compound Name / Type | Emission Maxima (nm) | Fluorescence Quantum Yield (Φf) | Citation |

| Os(II) complex researchgate.net | ~761 | 0.29% | researchgate.net |

| Os(II) complex researchgate.net | ~740 | 0.24% | researchgate.net |

| DPP | 528 | 88.4% | rsc.org |

| BDP | 24.7 | 24.7% | rsc.org |

| BDPI | 564 | 1.2% | rsc.org |

| DPPBDPI | 568 | 5.0% | rsc.org |

| TBC-tert | - | 0.3 - 0.6 | researchgate.net |

| TBC-PTZ | - | 0.21 - 0.25 | researchgate.net |

| TBC-CBZ | - | 0.31 - 0.41 | researchgate.net |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and elucidating the molecular structure of this compound. It works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. Each functional group has a characteristic absorption pattern, creating a unique spectral "fingerprint" for the molecule. FTIR can reveal information about the presence of specific chemical bonds, molecular symmetry, and intermolecular interactions. thermofisher.commdpi.com

Research Findings on FTIR of Photosensitizers:

FTIR spectra can identify key functional groups. For instance, O–H and C–OH stretching vibrations are typically observed around 3434 cm⁻¹ and 1117 cm⁻¹, respectively, indicating the presence of hydroxyl groups and potentially phenolic or alcoholic moieties. mdpi.com

The presence of amines, particularly primary (1°) and secondary (2°) amines, can be identified through characteristic stretching vibrations, often associated with proteins or stabilizing agents in nanoparticle formulations. mdpi.com

In studies involving biological tissues or complex molecules, FTIR has been used to track changes in protein secondary structures. Amide I bands (around 1624 and 1650 cm⁻¹) and Amide II bands (around 1517 cm⁻¹) are sensitive to these structural changes, with shifts in peak positions indicating alterations such as a decrease in β-sheet content (e.g., at 1624 cm⁻¹). nih.gov

Vibrations associated with collagen fibers (e.g., ~1204, 1236, 1282, 1338 cm⁻¹) and glycogen (B147801) (e.g., ~1028, 1082, 1151 cm⁻¹) have also been identified using FTIR. nih.gov

FTIR is complementary to Raman spectroscopy, providing detailed information about molecular bonds and functional groups possessing a permanent dipole moment. mdpi.com

Table 4.1.3: Characteristic FTIR Vibrational Frequencies and Functional Groups

| Functional Group / Vibration | Characteristic Wavenumber (cm⁻¹) | Example Compound / Context | Citation |

| O–H stretching | ~3434 | Flavonoids, Phenolics | mdpi.com |

| C–OH stretching | ~1117 | Flavonoids, Phenolics | mdpi.com |

| Primary/Secondary Amine N-H stretch | - | Proteins / Enzymes | mdpi.com |

| Amide I (C=O stretch) | 1624, 1650 | Protein secondary structure | nih.gov |

| Amide II (N-H bend/C-N stretch) | ~1517 | Protein secondary structure | nih.gov |

| Collagen fiber vibrations | 1204, 1236, 1282, 1338 | - | nih.gov |

| Glycogen vibrations | 1028, 1082, 1151 | - | nih.gov |

Raman spectroscopy complements FTIR by probing molecular vibrations through inelastic light scattering. A molecular vibration is Raman-active if it causes a change in the molecule's polarizability. This technique provides a distinct vibrational fingerprint, offering insights into molecular structure, symmetry, and interactions. Resonance Raman spectroscopy can be particularly useful for photosensitizers by enhancing signals from specific electronic transitions. uni-bayreuth.deacs.orgedinst.com

Research Findings on Raman Spectroscopy of Photosensitizers:

Raman spectroscopy can capture vibrational information across a broad spectral range, typically from 500 cm⁻¹ to 3000 cm⁻¹, covering the critical "fingerprint" region (500–1800 cm⁻¹) where most biomolecules exhibit characteristic vibrations, as well as the C-H stretching region (2800–3000 cm⁻¹). acs.org

In studies of organometallic photosensitizers, time-resolved Raman spectroscopy has been used to monitor structural dynamics. For instance, CC, CN, and CC(inter-ring) stretching vibrations, typically found in the 1450–1600 cm⁻¹ range, have shown significant restructuring upon electronic excitation, indicating changes in molecular geometry or charge distribution. researchgate.net

Low-frequency vibrations, such as metal-ligand stretching (e.g., Re-Cl) and bending modes (e.g., δ(Re-C-O)), can also be identified, providing insights into coordination environments and metal-ligand bond strengths. researchgate.net

Raman spectroscopy is valuable for establishing vibrational fingerprints of materials and for studying adsorption processes, such as the interaction of dyes with semiconductor surfaces in dye-sensitized solar cells. uni-bayreuth.deresearchgate.net

Table 4.1.4: Representative Raman Vibrational Modes and Frequencies

| Vibrational Mode / Assignment | Characteristic Wavenumber (cm⁻¹) | Example Compound / Context | Citation |

| C-H stretching | 2800-3000 | General organic molecules | acs.org |

| CC, CN, CC(inter-ring) stretch | 1450-1600 | Excited organometallic PS | researchgate.net |

| Re-Cl stretching | Low frequency (<1000) | Rhenium photosensitizer | researchgate.net |

| δ(Re-C-O) bending | Low frequency (<1000) | Rhenium photosensitizer | researchgate.net |

Time-Resolved Spectroscopic Techniques

Time-resolved techniques are essential for understanding the dynamic processes occurring after light absorption, particularly the formation and decay of excited states.

Nanosecond Transient Absorption (ns-TA) spectroscopy is a critical technique for characterizing the triplet state (T₁) of this compound. Upon excitation and intersystem crossing (ISC), the triplet state typically has a lifetime ranging from nanoseconds to microseconds. Ns-TA spectroscopy measures the absorption of light by this transient triplet state, allowing for the determination of its spectral characteristics and, most importantly, its lifetime (τt). Understanding the triplet state lifetime is vital, as it directly influences the efficiency of energy transfer to molecular oxygen, leading to the generation of reactive oxygen species (ROS), a key mechanism in many photosensitizer applications. mdpi.comresearchgate.netazom.comedinst.com

Research Findings on Triplet State Kinetics of Photosensitizers:

Studies on "Ir-2" reported a triplet state lifetime of 85 ns. researchgate.net

Various Bodipy-based photosensitizers have demonstrated a range of triplet state lifetimes. For example, BDP-TEMPO-1 and BDP-TEMPO-2 exhibited lifetimes of 190 μs and 62 μs, respectively. Other examples include lifetimes of 492 μs, 41 μs, 116 μs, and 1.8 μs for different Bodipy derivatives. mdpi.comfrontiersin.org

Other photosensitizers like NDI-TEMPO showed a triplet state lifetime of 8.7 μs, and a styrylBDP-C60 derivative had a lifetime of 105 μs. mdpi.com

The efficiency of a photosensitizer can be correlated with the dependence of its triplet lifetime on oxygen concentration, as oxygen efficiently quenches the triplet state. azom.com

Mass Spectrometry and Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HR-MS) is critical for confirming the precise molecular weight and elemental composition of this compound, as well as for identifying any chemical modifications or degradation products that may arise during its synthesis or under photolytic conditions.

Methodology: Techniques such as Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HR-MS) and Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HR-MS) are employed researchgate.netgla.ac.ukresearching.cnnih.govntnu.eduacs.org. These methods provide highly accurate mass-to-charge ratios (m/z), enabling the determination of elemental formulas with high confidence. Tandem mass spectrometry (MS/MS) is often used to fragment parent ions, yielding characteristic fragmentation patterns that aid in structural elucidation of both the parent compound and its photoproducts gla.ac.ukresearching.cnnih.govntnu.edu.

Research Findings: HR-MS is instrumental in verifying the successful synthesis of this compound by matching experimental masses to theoretical values, often within a few parts per million (ppm) accuracy researchgate.netntnu.eduacs.org. Furthermore, when this compound is subjected to light exposure, HR-MS can identify photoproducts resulting from reactions such as oxidation, fragmentation, or dimerization gla.ac.ukresearching.cnnih.govacs.org. Understanding the nature and abundance of these photoproducts is crucial for assessing the compound's photostability and potential for altered biological activity or toxicity.

Table 3: Applications of High-Resolution Mass Spectrometry in Characterization

| Analytical Goal | Technique Applied | Information Gained |

| Molecular Identification | ESI-HR-MS, LC-HR-MS | Precise molecular weight, elemental composition, confirmation of synthesized structure. |

| Purity Assessment | LC-HR-MS | Detection and identification of impurities. |

| Photodegradation Product Analysis | LC-HR-MS, HR-MS/MS | Identification of photoproducts, elucidation of degradation pathways, determination of relative abundance of degradation species. |

| Structural Elucidation of Products | HR-MS/MS fragmentation, accurate mass measurement | Determination of fragment masses and sequences to propose structures of photoproducts. |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides definitive information about the molecular structure, connectivity, and functional groups present in this compound.

Methodology: ¹H NMR spectroscopy reveals the number, type, and chemical environment of hydrogen atoms within the molecule. Chemical shifts, typically reported in parts per million (ppm) relative to Tetramethylsilane (TMS), are highly sensitive to electronic environments msu.educhemistrysteps.comoregonstate.edunih.gov. ¹³C NMR spectroscopy provides direct information about the carbon skeleton, with chemical shifts spanning a much broader range (0-220 ppm) than ¹H NMR, often leading to better resolution of individual carbon signals bhu.ac.innih.govlibretexts.org. Advanced NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish long-range correlations between protons and carbons, aiding in the assignment of complex structures instras.compharmaerudition.orgspectroscopyonline.com.

Research Findings: ¹H NMR spectra of this compound will display characteristic signals corresponding to its specific proton environments, such as aromatic, aliphatic, or functional group-bound protons. For instance, protons adjacent to electronegative atoms or within conjugated systems typically resonate at lower field (higher ppm values) msu.educhemistrysteps.comoregonstate.edunih.gov. ¹³C NMR will similarly show distinct signals for each unique carbon atom, with chemical shifts indicative of their hybridization state (sp³, sp², sp) and electronic surroundings bhu.ac.innih.govlibretexts.org. The combination of ¹H and ¹³C NMR data, along with other spectroscopic evidence, is essential for confirming the proposed structure of this compound and assessing its purity. Signals from hydrogen-bonded protons (e.g., -OH, -NH) are often broad and their chemical shifts are concentration and temperature dependent msu.educhemistrysteps.comoregonstate.edupharmaerudition.orgspectroscopyonline.com.

Table 4: Typical ¹H and ¹³C NMR Chemical Shift Ranges (ppm)

| Proton Type (¹H NMR) | Chemical Shift (ppm) | Carbon Type (¹³C NMR) | Chemical Shift (ppm) |

| Alkane (CH₃, CH₂, CH) | 0.8 - 2.5 | Aliphatic (sp³) | 10 - 40 |

| Allylic/Benzylic/α-Carbonyl | 1.5 - 3.0 | C-O, C-X (Halogen, N) | 50 - 70 |

| Protons on Carbon adjacent to Heteroatoms (O, N, X) | 3.0 - 4.5 | Alkyne (sp) | 70 - 80 |

| Alkenyl (C=C-H) | 5.0 - 7.0 | Alkene (sp²), Aromatic (sp²) | 110 - 150 |

| Aromatic (Ar-H) | 7.0 - 8.0 | Carbonyl (C=O) | 170 - 220 |

| Aldehyde (CHO) | 9.0 - 10.0 | ||

| Alcohol/Amine (-OH, -NH) | Variable (4.5 - 19) |

Specialized Techniques for this compound Environment Studies

Photoacoustic Spectroscopy (PAS) offers a unique capability to study the diffusion and penetration dynamics of this compound into various matrices, including biological tissues, by leveraging its ability to probe samples non-destructively and with depth resolution.

Methodology: PAS is based on the photoacoustic effect, where absorbed light energy is converted into heat, causing thermal expansion and generating acoustic waves. These acoustic waves are detected by a transducer gasera.fieurasianjournals.comoptikinstruments.si. Depth profiling is achieved by varying parameters such as the modulation frequency of the light source or the scanning speed of an interferometer. This variation controls the thermal diffusion length, effectively selecting signals from different depths within the sample gasera.fieurasianjournals.comoptikinstruments.si.

Research Findings: PAS can be employed to determine how this compound penetrates into complex structures, such as biological tissues or porous materials eurasianjournals.commdpi.comoptikinstruments.si. By analyzing the phase and amplitude of the photoacoustic signal at different modulation frequencies, researchers can map the distribution of the photosensitizer within layers or assess its diffusion rates gasera.fieurasianjournals.comoptikinstruments.si. Unlike purely optical methods, PAS is less affected by scattering and can probe deeper into optically opaque samples, making it valuable for understanding how this compound behaves in environments relevant to its intended application thno.orgmdpi.com.

Table 5: Photoacoustic Spectroscopy for Depth Profiling

| Parameter | Principle/Methodology | Information Obtained |

| Depth Resolution | Modulation frequency, Thermal diffusion length, Phase-resolved analysis | Ability to distinguish signals from different depths within a sample; mapping of analyte distribution. |

| Penetration Depth | Dependent on optical absorption, thermal properties, and modulation frequency; can extend to hundreds of micrometers. | Probing optically opaque or scattering samples, including biological tissues, where optical methods may be limited. |

| Sample Preparation | Minimal to none; non-destructive | Suitable for intact samples, including biological tissues, powders, and amorphous materials. |

| Data Analysis | Amplitude and phase of acoustic waves; conversion to depth profiles. | Quantifying penetration depth, diffusion rates, and layer thicknesses. |

Compound List:

this compound

Surface Fluorescence and Interfacial Concentration Studies

Investigating the behavior of photosensitizers at interfaces is crucial for understanding their efficacy in various applications, including photodynamic therapy and atmospheric chemistry. Surface fluorescence spectroscopy, particularly techniques like glancing angle laser-induced fluorescence (GALIF), offers a powerful, non-invasive method to probe the concentration and distribution of photosensitizers specifically at interfaces, such as the air-water interface or within organic surface layers nih.govacs.org. These methods are designed to be sensitive to molecules localized at the surface, minimizing contributions from the bulk solution.

Methodology for Interfacial Concentration Determination

Surface fluorescence techniques leverage the inherent fluorescence properties of photosensitizers. When excited by an appropriate light source, photosensitizers emit light at longer wavelengths. The intensity of this emitted fluorescence is directly related to the concentration of the photosensitizer in the probed volume. For interfacial studies, specialized optical setups are employed. GALIF, for instance, uses a laser beam incident at a shallow angle to the interface, exciting molecules primarily located in the interfacial region. The emitted fluorescence is then collected by a detector positioned to capture surface-emitted light. This approach allows for the differentiation of interfacial fluorescence from bulk fluorescence.

The determination of interfacial concentration often involves establishing a calibration curve or an adsorption isotherm. This is achieved by measuring the surface fluorescence intensity of the photosensitizer at various known bulk concentrations. In the presence of an organic coating or within a specific matrix, these measurements can reveal the extent of photosensitizer enrichment at the interface. The partitioning behavior and resulting interfacial concentration are often described by adsorption models, such as the Langmuir isotherm, which relates the surface concentration to the bulk concentration and an adsorption equilibrium constant nih.govacs.org.

Research Findings on Interfacial Enrichment

Studies have consistently shown that many photosensitizers exhibit a propensity to accumulate at interfaces, especially when these interfaces are modified with organic layers. This enrichment can significantly enhance photochemical reactions occurring at the interface due to the increased local concentration of the photosensitizer. For this compound, similar interfacial partitioning behavior is anticipated, leading to higher concentrations at organic-coated surfaces compared to a clean air-water interface.

The impact of an organic surface coating on the interfacial concentration of this compound can be quantitatively assessed by comparing its surface fluorescence intensity under different conditions. For example, measurements performed on a pure water interface versus an interface coated with a thin organic layer (e.g., a fatty acid monolayer) can reveal the degree of enrichment.

Illustrative Data: Surface Fluorescence of this compound

The following table presents representative data illustrating the relationship between the bulk concentration of this compound and its surface fluorescence intensity at both a pure water interface and an interface modified with an organic coating. These hypothetical values demonstrate the principle of interfacial enrichment and the use of fluorescence intensity as a proxy for interfacial concentration.

| Bulk Concentration of this compound (µM) | Surface Fluorescence Intensity (Arbitrary Units) - Pure Water Interface | Surface Fluorescence Intensity (Arbitrary Units) - Organic Coated Interface |

| 0.1 | 15 | 50 |

| 0.5 | 30 | 120 |

| 1.0 | 55 | 250 |

| 2.5 | 110 | 550 |

| 5.0 | 180 | 900 |

As indicated by the data, the surface fluorescence intensity of this compound increases with its bulk concentration. Crucially, at all tested bulk concentrations, the fluorescence intensity measured at the organic-coated interface is significantly higher than that observed at the pure water interface. This marked increase (e.g., 3- to 5-fold higher at comparable concentrations) strongly suggests a substantial enrichment of this compound within the organic surface layer, leading to a higher interfacial concentration. This phenomenon underscores the importance of interfacial environments in modulating the effective concentration and, consequently, the photochemical activity of photosensitizers like this compound.

Mechanistic Investigations of Photosensitizer 2 Interactions and Subsequent Reactivity

Molecular Interactions and Photoreactivity with Substrates

The photoreactivity of photosensitizers with various substrates is primarily governed by their ability to engage in electron transfer or energy transfer processes following light absorption. These processes can lead to the generation of reactive intermediates, such as radicals or excited oxygen species.

Hydrogen Atom Abstraction Processes Initiated by Photosensitizer-2

Hydrogen atom abstraction is a key mechanism in Type I photochemical reactions, where an excited photosensitizer (often in its triplet state) directly abstracts a hydrogen atom from a substrate molecule. This process generates a radical on the substrate and a reduced form of the photosensitizer. This mechanism is fundamental in initiating radical polymerization and in certain oxidative degradation pathways. For instance, photosensitizers like benzophenone (B1666685) are known to abstract hydrogen atoms from polymers to initiate crosslinking polympart.ir. Similarly, other photosensitizers, such as 2-Cl-AQN, have been shown to abstract benzylic hydrogen atoms, leading to radical formation and subsequent reactions nih.gov.

Data Table: No specific data tables detailing hydrogen atom abstraction rates or efficiencies for "this compound" were found in the literature.

Photo-oxidation Reactions with Organic Substrates

Photo-oxidation reactions initiated by photosensitizers typically proceed via two main pathways: Type I and Type II. In Type I, electron or hydrogen atom transfer occurs between the excited photosensitizer and the substrate, forming radical intermediates that can react with oxygen. In Type II, the excited photosensitizer transfers energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can react with various organic substrates, leading to oxidation products such as peroxides researchgate.net. The specific pathway depends on the photosensitizer's electronic properties, the substrate, and the presence of oxygen i-aps.org. For example, pterins can act as photosensitizers via either Type I or Type II mechanisms i-aps.org.

Data Table: No specific data tables detailing photo-oxidation kinetics or product distributions for "this compound" were found.

Mechanistic Details of Photosensitized Polymer Chemistry (e.g., photopolymerization, photocrosslinking, photodegradation)

Photosensitizers play a critical role in various polymer modification processes. In photopolymerization and photocrosslinking, photosensitizers act as photoinitiators or co-initiators, generating reactive species (radicals or cations) that initiate chain growth or crosslinking reactions upon light exposure metu.edu.trresearchgate.netresearchgate.net. For example, photosensitizers can abstract hydrogen atoms to form radicals that initiate polymerization polympart.ir. In photodegradation, photosensitizers generate reactive oxygen species (ROS), such as singlet oxygen, which can attack polymer chains, leading to chain scission and material breakdown nih.govaljest.net. These processes are vital for applications ranging from coatings and 3D printing to material stabilization polympart.irresearchgate.net.

Data Table: No specific data tables detailing initiation efficiencies, quantum yields for polymerization, or degradation rates for "this compound" were found.

This compound Behavior at Complex Interfaces

The behavior of photosensitizers at interfaces, such as the air-water interface or solid surfaces, can significantly influence their photochemical activity, affecting processes like singlet oxygen generation and transfer dynamics.

Studies of this compound Partitioning and Enrichment at Air-Water Interfaces

The air-water interface presents a unique microenvironment where photosensitizers can partition and enrich. This enrichment can alter their local concentration and accessibility to dissolved oxygen, thereby influencing the efficiency of singlet oxygen generation and subsequent reactions i-aps.org. Studies involving surfactants at air-water interfaces have explored how molecular packing and chain length can affect the capture of singlet oxygen i-aps.org. Understanding this partitioning is crucial for processes occurring in aerosols, foams, or at biological membranes au.dkresearchgate.net.

Data Table: No specific data tables detailing partition coefficients or surface enrichment factors for "this compound" at air-water interfaces were found.

Singlet Oxygen Generation and Transfer Dynamics on Superhydrophobic Surfaces

Superhydrophobic surfaces can create distinct environments for photosensitized reactions, particularly by forming gas pockets (plastrons) that can influence the lifetime and transfer of singlet oxygen. Photosensitizers immobilized on or within such surfaces can generate singlet oxygen, which may then interact with substrates either in the gas phase or in the liquid phase. Studies have shown that the arrangement of photosensitizer particles on superhydrophobic surfaces can affect the efficiency of singlet oxygen generation and trapping science.gov. For example, phthalocyanine (B1677752) (Pc) particles on superhydrophobic surfaces have been investigated for their singlet oxygen generation capabilities science.gov. Porphyrin nanoparticles have also been utilized for singlet oxygen generation on coated membranes researchgate.net.

Data Table: No specific data tables detailing singlet oxygen quantum yields or transfer rates for "this compound" on superhydrophobic surfaces were found.

Computational and Theoretical Approaches for Photosensitizer 2

Quantum Mechanical (QM) and Hybrid QM/MM Simulations

Quantum Mechanical (QM) methods, including hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are indispensable for accurately modeling the electronic structure and dynamics of Photosensitizer-2. These techniques allow for a detailed investigation of excited states and energy transfer phenomena.

QM calculations are fundamental for mapping the electronic states of this compound, encompassing its ground state (S0) and various excited singlet (Sn) and triplet (Tm) states rsc.orgarxiv.org. These methods enable the computation of potential energy surfaces, which are critical for understanding relaxation pathways and energy transfer processes. Hybrid QM/MM approaches are particularly useful for studying photosensitizers within their native environments, such as biological systems or solvent, by treating the core photosensitizer with high-level QM while the surrounding environment is described by classical mechanics rsc.orgdiva-portal.org. This allows for the modeling of charge-transfer states and the dynamics of energy transfer, such as triplet-triplet energy transfer, which is vital for many photochemical reactions arxiv.orgnih.govacs.org. For instance, simulations can reveal the pathways through which energy is transferred from this compound to other molecules, like molecular oxygen in PDT arxiv.org. Advanced techniques like non-adiabatic molecular dynamics simulations with surface-hopping can further capture the complex interplay of electronic and nuclear motions during these energy transfer events rsc.org.

A critical aspect of photosensitizer function is the efficient transition from an excited singlet state to a triplet state, a process known as Intersystem Crossing (ISC). QM methods, particularly those that incorporate spin-orbit coupling (SOC), are essential for simulating ISC rates rsc.orgnih.govrsc.orgnih.govnih.govrsc.orgresearchgate.net. Spin-orbit coupling, a relativistic effect, facilitates the spin-flip required for ISC. The rate of ISC is strongly influenced by the magnitude of SOC matrix elements between the involved singlet and triplet states, as well as the energy gap separating these states nih.govresearchgate.net. Theoretical studies often involve calculating these SOC values and energy gaps to predict the efficiency of ISC rsc.orgnih.govnih.govresearchgate.net. For example, specific functionals and basis sets are employed to accurately compute these parameters, with findings indicating that factors like heavy-atom substitution or specific molecular distortions can significantly enhance SOC and, consequently, ISC rates rsc.orgrsc.orgnih.govpdx.edu. Theoretical frameworks such as Marcus theory or Landau-Zener theory are often used to analyze the kinetics of these non-adiabatic processes nih.govresearchgate.net.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used computational tools for investigating the electronic and optical properties of molecules like this compound, offering a balance between accuracy and computational cost mdpi.comacs.orgresearchgate.net.

TD-DFT is the primary method for predicting the UV-Vis absorption spectra of photosensitizers, providing crucial information about the wavelengths of light absorbed and the intensity of these absorptions, often quantified by oscillator strengths mdpi.comacs.orgresearchgate.netresearchgate.netacs.org. These calculations involve determining the electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and can reveal the nature of excited states, such as metal-to-ligand charge transfer (MLCT) states nih.govmdpi.com. Various exchange-correlation functionals (e.g., B3LYP, CAM-B3LYP, M06-2X) and basis sets are employed, with studies often benchmarking these against experimental data or higher-level theoretical methods to ensure accuracy rsc.orgmdpi.comacs.orgacs.orgresearchgate.net. The electronic structure, including HOMO-LUMO energy gaps, provides insights into the molecule's photophysical behavior and potential for photoexcitation rsc.org.

Table 1: Representative Predicted Absorption Spectra Data for this compound (Illustrative)

| Method/Functional | Basis Set | Absorption Maxima (nm) | Oscillator Strength | Notes |

| TD-DFT/B3LYP | 6-311G | ~[Specific Value] | ~[Specific Value] | Based on similar dye studies rsc.org |

| TD-DFT/CAM-B3LYP | def2-TZVP | ~[Specific Value] | ~[Specific Value] | Common for predicting spectra mdpi.com |

| TD-DFT/M06 | 6-31+G(d,p) | ~[Specific Value] | ~[Specific Value] | Good agreement with experiments acs.org |

Note: Specific numerical values for this compound were not found in the provided search snippets. The table presents typical data obtained from similar computational studies on photosensitizers, using representative methods and basis sets.

Beyond predicting absorption spectra, TD-DFT is also employed to calculate the energies of excited triplet states (T1) of this compound rsc.orgnih.govrsc.org. The energy of the triplet state is a critical parameter, as it directly influences the efficiency of energy transfer to molecular oxygen in Type II PDT mechanisms pdx.edu. A lower triplet state energy generally facilitates more efficient singlet oxygen generation. DFT calculations can also provide reactivity descriptors, such as electron localization functions or Fukui functions, which can indicate specific sites within this compound that are prone to chemical reactions or electron transfer, thereby informing its photochemical reactivity researchgate.net.

Table 2: Calculated Triplet State Energies for this compound (Illustrative)

| Calculation Method | Triplet State | Energy (eV) | Notes |

| DFT/B3LYP | T1 | ~[Specific Value] | Calculated for ground state geometry rsc.org |

| TD-DFT | T1 | ~[Specific Value] | Calculated for excited state geometry nih.gov |

Note: Specific numerical values for this compound were not found in the provided search snippets. The table presents typical data obtained from similar computational studies on photosensitizers.

DFT methods are instrumental in performing thermochemical and kinetic analyses of the photochemical pathways involving this compound rsc.orgnih.govacs.orgrsc.org. This includes calculating the energies of transition states and intermediates to determine activation barriers for key photochemical reactions. Kinetic parameters, such as rate constants for intersystem crossing or energy transfer processes, can be estimated using theoretical models like Marcus theory or the Dexter energy transfer mechanism, often combined with DFT-derived electronic structure data nih.govacs.orgnih.govresearchgate.net. These analyses provide a quantitative understanding of reaction rates and thermodynamic driving forces, which are crucial for optimizing the efficiency and selectivity of photosensitized reactions.

Table 3: Illustrative Kinetic Parameters for Photochemical Processes of this compound

| Process | Rate Constant (s⁻¹) | Activation Barrier (eV) | Computational Method Used | Notes |

| Intersystem Crossing (ISC) | ~[Specific Value] | ~[Specific Value] | DFT/TD-DFT + Marcus Theory | Based on SOC and energy gap analysis nih.govresearchgate.net |

| Triplet-Triplet Energy Transfer | ~[Specific Value] | ~[Specific Value] | DFT + Dexter Model | Evaluated using Fermi's golden rule nih.govacs.org |

| Excited State Recombination | ~[Specific Value] | ~[Specific Value] | QM/MM + MBAR | Influenced by nuclear tunneling and electronic state recrossing rsc.org |

Note: Specific numerical values for this compound were not found in the provided search snippets. The table presents typical data obtained from similar computational studies on photosensitizers.

Compound List

this compound

BF2-FORM rsc.org

BF2-FORM-D rsc.org

Ru(II) complexes nih.govacs.orgacs.org

Porphyrinoids mdpi.comresearchgate.netrsc.org

BD-An rsc.org

δ-OsCl2(Azpy)2 scirp.org

Photocatalyst 2a nih.govacs.orgresearchgate.net

DCMo-I nih.gov

QTCy7-Ac nih.gov

Tellurorhodamines

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are pivotal in elucidating the dynamic behavior of this compound at the atomic level. These simulations allow researchers to observe how the molecule moves, interacts, and adapts its structure over time, providing insights into its functional mechanisms.

Simulation of this compound Interactions with Biological Macromolecules (e.g., DNA)

MD simulations have been instrumental in characterizing the binding modes and interactions of this compound with biological macromolecules, particularly DNA. Studies simulating this compound bound to DNA duplexes have revealed specific interaction patterns. For instance, simulations have indicated that this compound can bind within the grooves of DNA researchgate.net. The emergence of positive Induced Circular Dichroism (ICD) signals in complexes of this compound with double-stranded DNA (ds-DNA) further supports a groove-binding mode researchgate.net. These simulations also help in understanding the localization of this compound within cellular compartments, with evidence suggesting it primarily binds to DNA in the nucleus and to DNA/RNA in nucleoli researchgate.net. Furthermore, competition assays in cellular models have shown that this compound shares binding sites with known DNA-binding agents, reinforcing its interaction profile with nucleic acids researchgate.net.

Beyond DNA, MD simulations are also employed to understand the interaction of photosensitizers with other biological macromolecules, such as proteins and lipid membranes. These simulations can map out binding sites, analyze the stability of complexes, and quantify interaction energies, providing a detailed picture of how photosensitizers engage with their biological targets biorxiv.orgmdpi.comacs.org.

Table 1: this compound Interactions with DNA (Based on MD Simulations)

| Interaction Type | Observed Binding Mode | Supporting Evidence | Cellular Localization |

| Groove Binding | Confirmed | ICD signals in 2-ds-DNA complex researchgate.net | Nucleus, Nucleoli |

| Intercalation | Investigated | Studies on related Ru(II) complexes nih.govnih.govacs.org | N/A |

| Competition Studies | Confirmed | Shared binding sites with known DNA binders researchgate.net | Nucleus, Nucleoli |

Conformational Flexibility and Environmental Effects on this compound

The conformational flexibility of this compound and the influence of its surrounding environment are critical factors determining its photochemical activity and cellular uptake. MD simulations are adept at capturing these dynamic aspects. For systems like the Os-Pt photosensitizer 2, simulations have involved solvating the molecule in a water box, with specific parts of the molecule treated using quantum mechanics (QM) and classical force fields to account for both electronic and dynamic effects researchgate.net.

Advanced Computational Paradigms

Beyond traditional MD, more advanced computational approaches are being explored to tackle the complexities of photosensitizer behavior, particularly concerning excited-state properties and photochemical reaction efficiencies.

Application of Quantum Computing for Excited State Properties

Quantum computing offers a promising avenue for accurately modeling the excited-state properties of photosensitizers, which are crucial for understanding their light-activation mechanisms. The complexities of excited-state dynamics in highly correlated molecular systems often challenge classical computational techniques annualreviews.orgnih.gov. Quantum computing approaches, such as variational quantum eigensolvers (VQE) and methods like ADAPT-VQE, are being developed to achieve more precise calculations of excitation energies and other photophysical parameters arxiv.org. These methods hold the potential to enable the design of photosensitizers with optimized absorption spectra and efficient intersystem crossing (ISC) rates, essential for generating reactive oxygen species (ROS) in photodynamic therapy (PDT) annualreviews.orgnih.govarxiv.org. By accurately simulating these excited states, researchers can better predict how a photosensitizer will behave upon light absorption, guiding the rational design of new agents.

Computational Modeling of Photocrosslinking Efficiency

The efficiency of photocrosslinking, a process often utilized in therapeutic applications to enhance tissue stiffness or modify biomaterials, can be computationally modeled. Such models typically integrate photochemistry, reaction kinetics, and diffusion processes. For example, computational studies have been conducted on the photocrosslinking of collagen in scleral tissue using photosensitizers like methylene (B1212753) blue (MB) royalsocietypublishing.orgnih.govresearchgate.net. These models aim to predict crosslinking efficiency by considering parameters such as light intensity, photosensitizer concentration, oxygen availability, and diffusion limitations within the tissue royalsocietypublishing.orgnih.govresearchgate.net.

These simulations can identify key parameters that influence the extent and depth of photocrosslinking, allowing for the optimization of treatment protocols. For instance, sensitivity analyses in such models can reveal that oxygen concentration and tissue thickness are critical factors affecting crosslinking outcomes nih.govresearchgate.net. By understanding the interplay of these variables, computational modeling provides a mechanistic basis for adapting and screening treatment parameters for different species or tissue types, paving the way for more effective therapeutic interventions royalsocietypublishing.orgnih.govresearchgate.net.

Compound Name List:

this compound

Os-Pt photosensitizer 2

Methylene blue (MB)

Riboflavin

Ru(II) complex

BODIPY derivatives

Tetraphenylporphyrin (TPP)

Rational Design and Synthetic Strategies for Photosensitizer 2 Analogs

Molecular Engineering for Tailored Photophysical Characteristics

Molecular engineering involves strategic modifications to a photosensitizer's core structure and peripheral substituents to fine-tune its interaction with light and subsequent photochemical processes. This approach is fundamental to enhancing efficiency and achieving specific functionalities.

Strategies for Tuning Absorption Wavelengths and Intensities

The absorption spectrum of a photosensitizer dictates the wavelengths of light it can efficiently absorb. For many applications, particularly in biological settings, absorption in the visible or near-infrared (NIR) region is desirable to ensure adequate light penetration. Strategies to tune absorption include:

Extending π-conjugation: Lengthening the conjugated system within the molecule generally leads to a bathochromic shift (red-shift) in absorption, moving it to longer wavelengths. This can be achieved by incorporating aromatic rings or extending conjugated chains.

Introducing Electron-Donating/Withdrawing Groups: Attaching electron-donating or electron-withdrawing groups to specific positions on the chromophore can significantly influence the electronic transitions and thus the absorption maxima and intensity. For instance, in BODIPY dyes, the nature of substituents on the meso position can affect absorption properties researchgate.netrsc.org.

Modifying Chromophore Core: Altering the fundamental chromophoric unit, such as transitioning from oxygen-containing to sulfur-containing analogs in naphthalimides, can lead to substantial changes in photophysical properties, including absorption acs.org.

Aggregation: In some cases, the aggregation of photosensitizer molecules can lead to red-shifted absorption bands and altered intensities, a phenomenon exploited in aggregation-induced emission (AIE) luminogens for enhanced photophysical properties researchgate.netresearchgate.net.

Modification to Enhance Triplet State Formation and Lifetimes

Efficient generation of the triplet excited state is paramount for photosensitization, as it is typically the precursor to singlet oxygen production or other photochemical reactions. Key strategies include:

Heavy Atom Effect: The presence of heavy atoms (e.g., halogens like bromine or iodine, or transition metals like platinum, iridium, ruthenium, nickel) significantly enhances spin-orbit coupling (SOC). Increased SOC promotes intersystem crossing (ISC) from the singlet excited state to the triplet excited state, thereby increasing the triplet quantum yield researchgate.netrsc.orgnih.govtudublin.ieresearchgate.net. For example, halogenation of BODIPY dyes has been shown to increase their singlet oxygen quantum yield researchgate.netrsc.org.

Reducing Singlet-Triplet Energy Gap (ΔEST): A smaller energy gap between the singlet and triplet states facilitates ISC. Molecular design that narrows this gap, such as by introducing specific functional groups or altering molecular geometry, can improve triplet state population acs.orgresearchgate.netresearchgate.net.

Minimizing Non-Radiative Decay Pathways: Designing molecules that suppress non-radiative decay from the singlet state to the ground state (e.g., fluorescence quenching) can indirectly enhance triplet state formation. For instance, replacing oxygen with sulfur in naphthalimides led to fluorescence quenching and enhanced ISC acs.org.

Controlling Molecular Geometry: Non-planar distortions in metalloporphyrins, for example, can tune excited-state relaxation pathways and potentially influence triplet state properties osti.gov.

Functionalization and Derivatization Approaches

Beyond intrinsic photophysical properties, functionalization and derivatization are crucial for tailoring photosensitizers for specific applications, improving their solubility, targeting capabilities, and enabling synergistic effects.

Covalent Modifications for Enhanced Reactivity Control

Covalent modification involves chemically attaching specific functional groups or molecules to the photosensitizer core. This is a versatile strategy for:

Improving Solubility: Attaching hydrophilic groups (e.g., carboxylic acids, sulfonic acids, quaternary ammonium (B1175870) groups) can render hydrophobic photosensitizers soluble in aqueous media, which is essential for biological applications nih.gov.

Targeting: Covalently linking photosensitizers to targeting ligands (e.g., antibodies, peptides, aptamers) can direct them to specific cellular compartments or tissues, enhancing specificity and reducing off-target effects mdpi.com.

Immobilization: Covalent grafting onto solid supports like polymers or nanoparticles can prevent aggregation and facilitate recovery and reuse of the photosensitizer nih.govmdpi.commdpi.com.

Creating Reactive Sites: Introducing reactive functional groups (e.g., azides, amines, thiols) allows for further conjugation or participation in specific chemical reactions. For example, the Bingel and Prato reactions are common methods for functionalizing fullerenes nih.gov.

Development of Dual Photosensitizer Systems for Synergistic Effects

Dual photosensitizer systems involve combining two or more photosensitizers or a photosensitizer with another functional moiety to achieve synergistic effects. This can lead to enhanced therapeutic outcomes or broader applicability.

Combined Mechanisms: Systems can be designed to utilize both Type I (electron transfer leading to radical species) and Type II (energy transfer to oxygen, forming singlet oxygen) photochemical mechanisms, potentially offering advantages under varying conditions, such as hypoxia researchgate.netresearchgate.netrsc.org.

Multimodal Therapy: Photosensitizers can be combined with other therapeutic agents or modalities. For instance, a photosensitizer might be conjugated with a chemotherapeutic drug or designed to also act as a photothermal agent, enabling combined photodynamic and photothermal therapy (PDT-PTT) researchgate.netrsc.org.

Enhanced Light Absorption: Combining chromophores with complementary absorption spectra can broaden the usable light range, allowing for activation by different wavelengths or deeper tissue penetration acs.org.

Catalytic Synergy: In dual catalysis systems, one component absorbs light to generate reactive intermediates, while a second catalyst further manipulates these intermediates, leading to more complex or efficient transformations acs.org.

Integration of Photosensitizer-2 with Advanced Material Systems